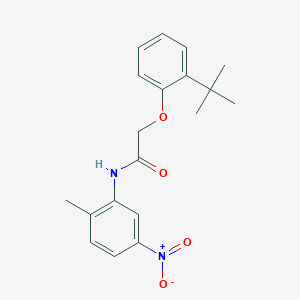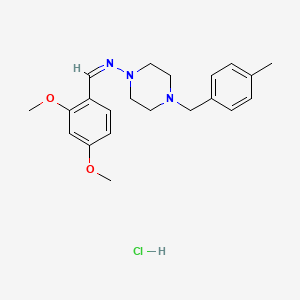![molecular formula C16H15IN2O5 B5551403 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)
3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime is a complex organic compound. Its synthesis and properties are rooted in the broader context of benzaldehyde oxime chemistry and the functionalization of benzaldehydes.
Synthesis Analysis
The synthesis of benzaldehyde derivatives like 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime often involves reactions of benzaldehydes with various reagents. For example, Plourde and Spaetzel (2002) demonstrated the regioselective protection of the hydroxyl group in similar compounds, which is a critical step in synthesizing such complex molecules (Plourde & Spaetzel, 2002).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic and crystallographic techniques. For instance, Hayvalı et al. (2010) conducted spectroscopic and crystallographic characterizations of benzyloxybenzaldehyde derivatives, which share structural similarities with 3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime (Hayvalı et al., 2010).
Chemical Reactions and Properties
The reactivity of such compounds often involves electron transfer and hydrogen atom transfer mechanisms, as studied by de Lijser et al. (2006) in the context of benzaldehyde oximes (de Lijser et al., 2006).
Physical Properties Analysis
The physical properties of benzaldehyde oximes can be studied through conformational, spectroscopic, and physicochemical analyses, as done by Kaya et al. (2018) for similar compounds (Kaya et al., 2018).
科学的研究の応用
Regioselective Protection and Modification
- Regioselective Protection of Hydroxyl Groups : A study demonstrated the regioselective protection of hydroxyl groups in 3,4-dihydroxy-benzaldehyde, achieving yields between 67-75% with different protecting groups, including o-nitrobenzyl, which is closely related to the compound . This method is significant for selectively protecting hydroxyl groups during complex organic syntheses (Plourde & Spaetzel, 2002).
Electrochemical Conversion and Synthesis
- Electrochemical Conversion to Oximes : Research on α-nitrobenzylic compounds has shown that their electroreduction can lead to the partial formation of the corresponding oximes. This process is significant for synthesizing oximes from nitro compounds, with yields up to 50% at -5°C, indicating a pathway for generating oxime derivatives electrochemically (Miralles-Roch, Tallec, & Tardivel, 1993).
Catalytic Oxidation
- Photocatalytic Oxidation to Aldehydes : Studies on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-nitrobenzyl alcohol, into corresponding aldehydes highlight the potential of using titanium dioxide under visible light for converting alcohol derivatives to aldehydes. This reaction proceeds with high conversion and selectivity, offering a green chemistry approach for the synthesis of aldehydes from alcohol precursors (Higashimoto et al., 2009).
Synthesis and Evaluation of Schiff Bases
- Synthesis of Anticancer Agents : A study focused on designing and synthesizing novel Schiff bases starting from selectively nitrated compounds, leading to amino intermediates and ultimately Schiff bases with potential anticancer activity. This demonstrates the application of nitro and oxime derivatives in creating compounds with significant biological activities (Chazin et al., 2015).
特性
IUPAC Name |
(NE)-N-[[3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O5/c1-2-23-15-8-12(9-18-20)7-14(17)16(15)24-10-11-3-5-13(6-4-11)19(21)22/h3-9,20H,2,10H2,1H3/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSPQWUYJYVULG-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NO)I)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/O)I)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[[3-ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(1S*,5R*)-3-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-7-oxo-3,6-diazabicyclo[3.2.2]non-6-yl}-N,N-dimethylacetamide](/img/structure/B5551327.png)
![2-chloro-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5551332.png)
![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5551334.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5551341.png)

![8-fluoro-2-{[4-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5551359.png)
![1-[(4-fluorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5551371.png)
![3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5551380.png)


![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5551411.png)
![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)
![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)